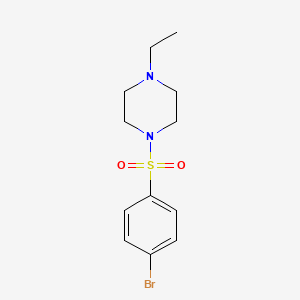

1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a 4-bromophenyl group attached to a sulfonyl moiety, which is further connected to a 4-ethylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and 4-ethylpiperazine.

Reaction: The 4-bromobenzenesulfonyl chloride is reacted with 4-ethylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours to ensure complete conversion.

Workup: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, automated purification systems can be used to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, although these are less common for this compound.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate and a solvent such as toluene or ethanol.

Major Products

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine serves as an important building block for synthesizing more complex molecules. Its sulfonyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in the development of novel compounds.

Biology

The compound has been investigated for its biological activities, particularly its role as an aldose reductase inhibitor. Aldose reductase is an enzyme implicated in diabetic complications, such as cataract formation and neuropathy. Studies have shown that derivatives of this compound can effectively reduce polyol levels in galactosemic rats, indicating potential therapeutic benefits for managing diabetes-related complications .

Medicine

This compound has been explored for its hypoglycemic effects. Research indicates that it may lower blood glucose levels by inhibiting aldose reductase activity, which is crucial in the metabolism of glucose to sorbitol and fructose . This inhibition can prevent the accumulation of sorbitol, thus mitigating diabetic complications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The compound may also interact with receptors or enzymes, altering their function and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

4-Bromobenzenesulfonyl Chloride: A precursor in the synthesis of 1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine.

4-Ethylpiperazine: Another precursor used in the synthesis.

N-(4-Bromophenyl)sulfonyl Derivatives: Compounds with similar structural motifs but different substituents on the piperazine ring.

Uniqueness

This compound is unique due to the combination of the 4-bromophenyl group and the sulfonyl moiety attached to the 4-ethylpiperazine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H17BrN2O2S. Its structure features a piperazine ring substituted with a bromophenyl sulfonyl group, which is crucial for its biological activity. The sulfonamide functional group is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific protein targets. The sulfonamide moiety can form hydrogen bonds and ionic interactions with amino acid residues in target proteins, influencing their activity.

Key Mechanisms Include:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in critical biochemical pathways, including kinases and proteases.

- Modulation of Receptor Activity: It can act as a ligand for certain receptors, altering their signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity: Preliminary studies suggest that the compound may induce apoptosis in cancer cells by inhibiting specific signaling pathways.

- Antimicrobial Properties: The compound has shown activity against various bacterial strains, indicating potential as an antibacterial agent.

- Neuropharmacological Effects: Some studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuropharmacological | Modulation of serotonin receptors |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be around 50 µg/mL, suggesting a promising profile for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other piperazine derivatives:

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-ethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S/c1-2-14-7-9-15(10-8-14)18(16,17)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCALHHNDMVNJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355380 |

Source

|

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385404-09-1 |

Source

|

| Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.